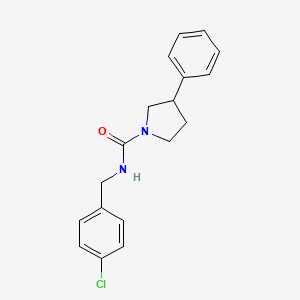
N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide” is likely a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (phenyl groups). One of the phenyl groups is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a 4-chlorobenzyl chloride or a related compound . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of aromatic compounds and amides .Chemical Reactions Analysis
As an organic compound containing a pyrrolidine ring and an amide group, this molecule could participate in various chemical reactions. For example, it might undergo electrophilic aromatic substitution reactions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom and the amide group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
- Researchers have explored indole derivatives for their antiviral potential. For instance:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and tested for anti-HIV activity against HIV-1 and HIV-2 strains .
- Pyraclostrobin , a fungicide containing an indole moiety, inhibits mitochondrial respiration in fungi .
Antiviral Activity
Anti-HIV Activity
Fungicidal Applications
Anti-Allergic Activities
Mécanisme D'action
Target of Action
The primary targets of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It is known that benzanilides, the class of compounds to which it belongs, can interact with multiple receptors . This interaction can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system, protecting dopaminergic neurons from h2o2-induced stress .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGRMTSBYPXDQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

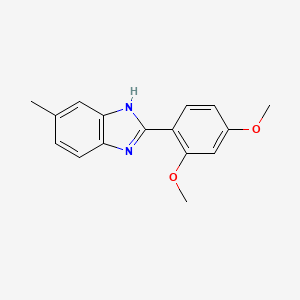
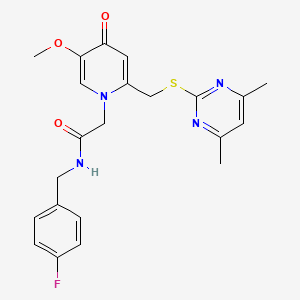
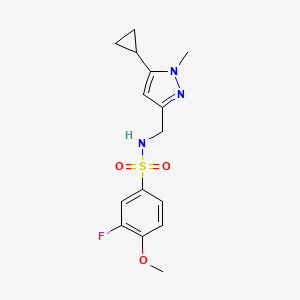

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)
![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)
![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)
![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)
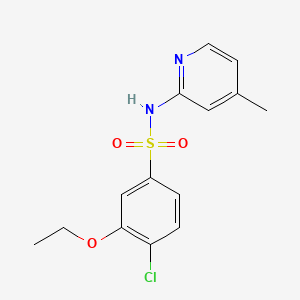
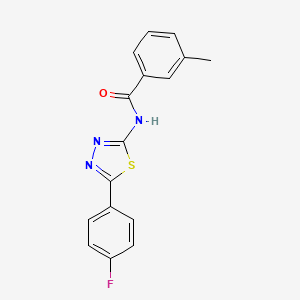
![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)
![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)